{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}(phenylsulfonyl)azanide
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Overview
Description
The compound {3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}(phenylsulfonyl)azanide
is a unique chemical with the linear formula C24H21N3O4S . It has a molecular weight of 447.517 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Pyridinium-derived N-heterocyclic Carbene Complexes of Platinum
A study explored the synthesis and structural aspects of pyridinium-derived N-heterocyclic carbene complexes of platinum. These complexes exhibit unique chemical behaviors, such as localized C-C and C-N bonds within the pyridinium ligand, indicating carbene pi-acidity. This research contributes to the understanding of platinum-carbon bonding and the trans-labilizing ability of N-heterocyclic carbene ligands, impacting future applications in chemistry and materials science (Owen, Labinger, & Bercaw, 2004).
Resistive Memory Performance in Azo Derivative-based Devices
A study reports the synthesis of a new organic conjugate molecule, 3-(4-((4-(dimethylamino)phenyl)diazenyl)phenyl)-1-(pyridin-4-yl)prop-2-en-1-one (AZOCP), and its salt form. These materials significantly improve resistive memory performance in electronic devices due to an enhanced π–π conjugation and ordered stacking nanocrystalline film formation. This research suggests applications in organic resistive memory devices (Liu et al., 2016).
Magnetic Anisotropy in Cobalt(ii)-sulfonamide Complexes
Research on cobalt(ii) complexes with various substituted groups on the N-(pyridine-2-ylmethyl)-sulfonamide ligand demonstrates a correlation between magnetic anisotropy and coordination geometry. This study provides insights into magnetic properties related to structural variation, potentially influencing the design of magnetic materials (Wu et al., 2019).
Optical Analysis of Methyl Pyridinium Compound
A study focused on the synthesis and analysis of a π-conjugated chromophore, 4-[4-(4-dimethylamino-phenyl) buta-1,3-dienyl]-1-methyl pyridinium p -styrenesulfonate. The research explored its crystal structure and optical properties, contributing to the understanding of molecular packing and nonlinear optical properties in organic materials (Antony et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(3Z)-3-(benzenesulfonylimino)-2-[4-(dimethylamino)pyridin-1-ium-1-yl]-4-oxonaphthalen-1-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-25(2)16-12-14-26(15-13-16)21-20(24-31(29,30)17-8-4-3-5-9-17)22(27)18-10-6-7-11-19(18)23(21)28/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQQKRCRBASURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=CC=C4)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=[N+](C=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N\S(=O)(=O)C4=CC=CC=C4)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}(phenylsulfonyl)azanide |
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